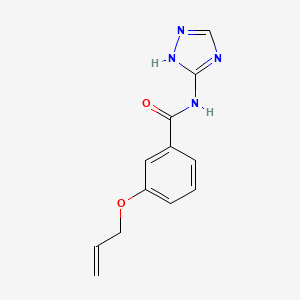![molecular formula C17H16N4O2S B4406220 N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406220.png)
N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
説明
N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as HPTA, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. In
作用機序
The mechanism of action of N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation, pain, and fever. This compound has been shown to selectively inhibit COX-2, which is involved in the production of prostaglandins in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its anti-inflammatory, analgesic, and antipyretic activities. This compound has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This leads to a reduction in pain and swelling associated with inflammation. This compound has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus, which is the part of the brain that regulates body temperature.
実験室実験の利点と制限
One of the main advantages of N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its ease of synthesis, which makes it readily available for use in various experiments. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential direction is the development of this compound-based metal complexes with enhanced catalytic activity for various reactions. Another potential direction is the investigation of this compound's potential as a drug candidate for the treatment of various diseases such as arthritis, fever, and pain. Additionally, the study of this compound's mechanism of action and its interaction with COX enzymes can provide valuable insights into the development of new anti-inflammatory drugs with improved selectivity and efficacy.
Conclusion
In conclusion, this compound is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and potential therapeutic properties make it a promising candidate for further investigation. The study of this compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions can provide valuable insights into its potential applications and contribute to the development of new drugs and materials.
科学的研究の応用
N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain. In biochemistry, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and drug design. In materials science, this compound has been used as a building block in the synthesis of functional materials such as molecular magnets and organic semiconductors.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-16(12-7-3-2-4-8-12)19-20-17(21)24-11-15(23)18-13-9-5-6-10-14(13)22/h2-10,22H,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHOFBKHNSMPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4406163.png)
![4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406167.png)
![4-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406170.png)



![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406189.png)
![4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)

![methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4406200.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406203.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4406211.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B4406226.png)